N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-6-5-7-17(12-15)13-23(29)27-22-14-18(10-11-20(22)25)28-16(2)26-21-9-4-3-8-19(21)24(28)30/h3-12,14H,13H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYBVSUSQECGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. A common synthetic route may involve:
Formation of Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.
Functionalization: Introduction of the fluoro and methyl groups can be done through electrophilic aromatic substitution or other suitable reactions.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: May be used in the development of new materials or as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide likely involves interaction with specific molecular targets and pathways.
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C23H22F1N3O1 |
| Molecular Weight | 441.44 g/mol |
| CAS Number | 941945-65-9 |
The structure features a quinazolinone moiety, which is known for various biological activities, including anticancer and antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds with quinazolinone structures exhibit significant antimicrobial properties. A study evaluating similar derivatives found that they demonstrated moderate to good antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that this compound may possess similar antimicrobial properties, although specific data for this compound is limited.
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 - 20 |
| C6 (Brain Tumor) | 15 - 25 |
In vitro studies have demonstrated that these compounds can induce apoptosis in tumor cells, suggesting a mechanism of action that involves the activation of apoptotic pathways through caspase activation and DNA synthesis inhibition.
Enzyme Inhibition
The compound's mechanism of action may also involve the inhibition of specific enzymes. For example, studies on related quinazolinone derivatives indicate that they can inhibit enzymes involved in cancer progression and inflammation:
- Topoisomerase Inhibition : Compounds have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
- Kinase Inhibition : Some derivatives exhibit inhibitory activity against various kinases, which play essential roles in cell signaling pathways associated with cancer.
Case Studies
Several case studies have highlighted the biological activities of similar compounds:
- Study on Quinazolinone Derivatives : A recent investigation into a series of quinazolinone derivatives revealed significant cytotoxicity against A549 cells, with IC50 values ranging from 5 to 15 µM.
- Antimicrobial Evaluation : Another study demonstrated that a related compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1 Core Quinazolinone Modifications
- Target Compound : 2-methyl-4-oxoquinazolin-3(4H)-yl group with a fluoro-substituted phenyl ring.
- Analog (): 2-phenyl-4-oxoquinazolin-3(4H)-yl derivatives. However, phenyl-substituted analogs in demonstrated moderate anti-inflammatory activity, with one derivative (2-ethylamino-substituted) outperforming diclofenac .
2.2 Phenyl Ring Substituents
- Target Compound : 2-fluoro-5-substituted phenyl.
- Analog () : 2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide (CAS 899980-45-1).
2.3 Acetamide Side Chain Variations
- Target Compound : 2-(m-tolyl)acetamide.
- Analog (): 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide. Impact: The ethylamino group in introduces a basic amine, enabling hydrogen bonding, whereas the m-tolyl group in the target compound relies on hydrophobic interactions. This difference may explain the superior anti-inflammatory activity of the ethylamino analog .
3.1 Anti-Inflammatory Activity
- Target Compound: Predicted activity based on structural similarity to derivatives.
- Analogs: Showed moderate activity, with the ethylamino derivative exceeding diclofenac’s potency. The target compound’s fluoro substituent could compensate by enhancing receptor binding .
3.2 Ulcerogenic Potential
- Findings: Quinazolinone-acetamide hybrids exhibited lower gastrointestinal toxicity than aspirin, a common issue with NSAIDs. The target compound’s 2-methyl and fluoro groups may further reduce ulcerogenic risks .
3.3 Antioxidant Activity
- Related Compounds (): Coumarin-acetamide hybrids demonstrated antioxidant activity surpassing ascorbic acid. While the target compound lacks a coumarin moiety, its quinazolinone core may contribute to similar redox-modulating effects .
Pharmacokinetic Considerations
- Metabolic Stability: The fluorine atom in the target compound likely slows oxidative metabolism, extending half-life compared to non-fluorinated analogs.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
